molecular formula C16H14FNO5 B5558893 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid

2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B5558893
M. Wt: 319.28 g/mol
InChI Key: OYJSMKVFILXJGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid often involves the reaction of amino groups with substituted benzaldehydes under reducing conditions. For instance, a series of 2-phenylbenzothiazoles, which share a similar structural motif, were synthesized by reacting o-aminothiophenol disulfides with substituted benzaldehydes (Mortimer et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, reveals a complex arrangement where the 2-fluorobenzoyl and propionic acid groups maintain a specific conformation. This structure is stabilized by intramolecular hydrogen bonds (Ngah et al., 2014).

Chemical Reactions and Properties

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which share functional groups with the target compound, are known for their reactivity in forming various heterocyclic scaffolds, demonstrating the potential chemical versatility of the fluorobenzoyl moiety (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of related compounds, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, show that these compounds have nearly planar structures with specific steric interactions dictating their molecular conformations. Such analyses are crucial for understanding the behavior of 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid (Barich et al., 2004).

Chemical Properties Analysis

The chemical properties of compounds with similar structures can be quite diverse. For example, the reactivity of 2-amino-3-fluorobenzoic acid in various synthetic routes illustrates the potential chemical behavior that 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid might exhibit under different conditions (Kollmar et al., 2003).

Scientific Research Applications

Molecular Structure and Interactions

One study explored the structural properties of a related compound, focusing on its molecular conformation and hydrogen bonding patterns. Such research is crucial for understanding how these compounds interact at the molecular level, which can inform their applications in drug design and development (Ngah et al., 2014).

Antitumor Activities

Several studies have synthesized and evaluated the antitumor properties of fluorinated benzothiazoles, which are structurally related to the compound . These compounds exhibit potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. Their synthesis, mechanistic action, and antiproliferative activities provide a foundation for future drug development and cancer therapy (Mortimer et al., 2006); (Bradshaw et al., 2002).

Synthetic Applications

Research into the protective groups used in glycopeptide synthesis highlights the utility of fluorobenzoyl groups, such as those in the compound of interest. These groups offer advantages in the formation of glycosidic bonds, showcasing the compound's relevance in the synthesis of complex biological molecules (Sjölin & Kihlberg, 2001).

Bioactivation and Deactivation Mechanisms

A deeper understanding of how related fluorinated benzothiazoles are bioactivated and deactivated by cytochrome P450 enzymes informs their pharmacological profiles and potential toxicity. This knowledge is critical for designing safer and more effective drugs (Wang & Guengerich, 2012).

Mechanism of Action

The mechanism of action of “2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid” is not clearly defined due to the lack of specific studies on this compound .

Safety and Hazards

The compound is considered hazardous and may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5/c1-22-13-7-10(16(20)21)12(8-14(13)23-2)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJSMKVFILXJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Fluorophenyl)carbonyl]amino}-4,5-dimethoxybenzoic acid

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